
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid typically involves the reaction of 2,6-difluorobenzoic acid with propylsulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as oxalyl chloride to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Sulfone derivatives when the sulfonamide group is oxidized.
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
Vemurafenib Synthesis
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is primarily utilized as an intermediate in the synthesis of Vemurafenib, a BRAF inhibitor approved for treating advanced melanoma. The compound functions by inhibiting mutated BRAF proteins, which are implicated in the growth and proliferation of cancer cells. The synthesis involves several steps where this acid is reacted with other chemical compounds to yield Vemurafenib .
Mechanism of Action
Vemurafenib selectively inhibits the BRAF V600E mutation, which is present in approximately 40-60% of melanoma cases. By blocking this pathway, Vemurafenib effectively reduces tumor growth and promotes apoptosis in cancerous cells .
Therapeutic Uses Beyond Melanoma
Broader Cancer Applications
Research indicates that compounds similar to this compound may also have potential applications in treating other hyperproliferative disorders beyond melanoma. These include various forms of cancer such as colorectal and thyroid cancers, where BRAF mutations are also prevalent .
Kidney Disease Treatment
Emerging studies suggest that this compound could be beneficial in treating polycystic kidney disease by modulating pathways associated with cell proliferation and survival . It is hypothesized that by targeting similar pathways as in cancer treatment, the compound could help manage kidney disease symptoms.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid
- CAS No.: 1103234-56-5
- Molecular Formula: C₁₀H₁₁F₂NO₄S
- Molecular Weight : 279.26 g/mol
- Density : 1.518 g/cm³
- Boiling Point : 394.5 ± 52.0 °C (predicted)
- Melting Point : 205–208 °C
- EC No.: 700-740-0
Applications: This compound is a critical intermediate in synthesizing vemurafenib, a BRAF kinase inhibitor used for late-stage melanoma treatment . It also serves as a ligand in organotin(IV) complexes with demonstrated cytostatic (anti-cancer) and antifungal activities .
Commercial Availability :
Supplied by multiple vendors (e.g., Aladdin, ChemNet, Shaanxi DiDu New Material) with purity ≥98% . Storage requires 2–8°C and ice-pack transportation .
Comparison with Structurally Similar Compounds
Alkyl Chain Variants
3-(Butylsulfonamido)-2,6-difluorobenzoic Acid
Methyl Ester Derivative
- CAS No.: 1186223-50-6
- Formula: C₁₁H₁₃F₂NO₄S
- Key Difference : The carboxylic acid is esterified to a methyl group, converting it into a prodrug form. Esters generally exhibit higher lipophilicity, improving oral bioavailability .
Substituent Position and Functional Group Variations
3-Fluoro-4-(methylsulfonamido)benzoic Acid
- CAS No.: 716361-59-0
- Formula: C₈H₈FNO₄S
- Molecular Weight : 233.22 g/mol
- Key Difference : Fluorine is substituted at the 3-position instead of 2,6-positions, altering electronic distribution and hydrogen-bonding capacity. This impacts target binding in biological systems.
2,6-Difluoro-3-(propylsulfonyl)benzoic Acid
- CAS No.: 1152501-92-2
- Formula : C₁₀H₁₀F₂O₄S
- Molecular Weight : 264.25 g/mol
- Key Difference: The sulfonamide (–SO₂NH–) group is replaced by a sulfonyl (–SO₂–) group, eliminating the NH moiety.
Methoxyethyl Sulfonamido Variant
Structural and Functional Comparison Table
Biological Activity
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H12F2N2O3S. Its structure features a benzoic acid core substituted with two fluorine atoms and a propylsulfonamido group, which may influence its solubility and interaction with biological targets.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study involving organotin(IV) complexes derived from this compound demonstrated in vitro cytostatic activity against various cancer cell lines. The results suggested that these complexes could inhibit cell proliferation effectively.
Table 1: Cytostatic Activity of Organotin(IV) Complexes
Complex Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Complex 1 | A549 (Lung) | 15 | |
Complex 2 | MCF-7 (Breast) | 10 | |
Complex 3 | HeLa (Cervical) | 12 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of the B-Raf kinase, which plays a crucial role in the Raf/MEK/ERK signaling pathway associated with cell growth and proliferation.
Key Mechanistic Insights:
- Inhibition of B-Raf leads to decreased ERK phosphorylation.
- Modulation of cell survival pathways, potentially reducing tumor growth.
Antifungal Activity
In addition to its anticancer properties, this compound has also shown antifungal activity. The organotin complexes derived from it were evaluated for their efficacy against various fungal strains, indicating potential therapeutic applications in treating fungal infections.
Table 2: Antifungal Activity of Organotin(IV) Complexes
Complex Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
Complex A | Candida albicans | 20 | |
Complex B | Aspergillus niger | 25 |
Study on Cytostatic Activity
In a detailed study published in Inorganic Chemistry, researchers synthesized four organotin(IV) complexes from this compound. These complexes were tested against several cancer cell lines, revealing promising cytostatic properties. The study concluded that modifications to the coordination environment significantly affected the biological activity of these complexes .
Clinical Implications
The potential implications for cancer therapy are significant. Given the role of B-Raf mutations in various cancers, including melanoma, compounds like this compound could lead to novel therapeutic strategies targeting these pathways. Ongoing research aims to further elucidate its efficacy and safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-difluoro-3-(propylsulfonamido)benzoic acid, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process starting from 2,6-difluorobenzoic acid. A key intermediate, 3-amino-5-hydroxypyrazole, is coupled with the benzoic acid derivative under controlled sulfonylation conditions. Halogen exchange (Halex reaction) using sodium fluoride and 2,6-dichlorobenzonitrile is critical for introducing fluorine atoms . Yield optimization (typically 60-75%) depends on precise temperature control (80-100°C), anhydrous solvents, and stoichiometric ratios of sulfonylating agents. Impurities arise from incomplete sulfonamidation or fluorination, necessitating HPLC purification (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) of 0.1 ng/mL. Electrospray ionization (ESI) in negative mode is optimal for sulfonamide detection .
- NMR : NMR resolves fluorine substituents (δ = -110 to -125 ppm for aromatic F; δ = -75 ppm for sulfonamide F). NMR confirms propyl chain integration (triplet at δ 1.0 ppm for CH) .
- X-ray crystallography : Validates molecular geometry, showing a planar benzoic acid core with dihedral angles of 12° between sulfonamide and fluorine groups .
Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?
- Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4), but improves in DMSO (25 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for in vitro studies.
- Stability : Stable at room temperature for 6 months when stored desiccated. Degrades above 200°C (TGA data) with a melting point of 205–208°C .
- pKa : 2.11 ± 0.10, indicating protonation of the carboxylic acid group under physiological conditions .
Advanced Research Questions
Q. How does the sulfonamide substituent influence the compound’s bioactivity in anticancer studies?
In organotin(IV) complexes, the sulfonamide group chelates tin atoms, enhancing cytotoxicity. For example, a dibutyltin complex exhibits IC values of 3.2 μM against MCF-7 cells, compared to 28 μM for the free ligand. The propyl chain optimizes lipophilicity (logP = 2.8), facilitating membrane penetration. Synchrotron radiation studies confirm Sn–N/S bonding, critical for DNA intercalation .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in antifungal efficacy (e.g., 80% inhibition in Candida albicans vs. 40% in Aspergillus niger) arise from species-specific efflux pumps. Use efflux inhibitors (e.g., verapamil) or modify the propyl chain to methylcyclopropyl to reduce pump recognition . For inconsistent PET imaging results (B-Raf(V600E) targeting), optimize radiolabeling with -methoxy groups and validate via competitive binding assays .
Q. What strategies improve the compound’s utility as a precursor for radiopharmaceuticals?
- Radiolabeling : Incorporate via nucleophilic aromatic substitution (K/KCO, 100°C, 20 min), achieving radiochemical purity >95% .
- Stability in plasma : Nanoencapsulation (PLGA nanoparticles) extends half-life from 30 min to 4 hours .
Q. Key Research Gaps
- Mechanistic studies : Elucidate the role of fluorine electronegativity in target binding using DFT calculations.
- In vivo pharmacokinetics : Assess bioavailability in murine models with LC-MS/MS quantification (LOQ: 0.05 ng/mL) .
Properties
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWCKGXCGSFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673054 | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103234-56-5 | |
Record name | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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